tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid
Description
The compound tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate is a stereochemically complex carbamate derivative featuring a benzyl group, a phenyl-substituted pentyl backbone, and a tert-butoxycarbonyl (Boc) protecting group on the amine. Its synthesis typically involves multi-step organic reactions, including sulfonamide formation (e.g., using arylsulfonyl chlorides) and stereoselective hydroxylation .
Key structural features include:
- Stereochemistry: The (1S,3S,4S) configuration ensures precise spatial arrangement, critical for biological activity and crystallization behavior .
- Functional groups: The Boc-protected amine, hydroxyl group, and aromatic substituents (benzyl, phenyl) contribute to its reactivity and intermolecular interactions .
- Crystallography: Single-crystal X-ray diffraction (performed using SHELX software ) reveals a monoclinic crystal system (space group P21) with unit cell dimensions a = 11.7573 Å, b = 15.9783 Å, c = 15.0881 Å, and β = 103.787° .
Properties
IUPAC Name |
butanedioic acid;tert-butyl N-(5-amino-4-hydroxy-1,6-diphenylhexan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3.C4H6O4/c1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICUGSIJUKRRJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the tert-Butyl Carbamate Intermediate
The foundational step in preparing the target compound is the synthesis of the tert-butyl carbamate intermediate. The reaction begins with (2S,4S,5S)-tert-butyl N-(4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl)carbamate, which is activated using oxalyl chloride to facilitate coupling with picolinic acid.
Reaction Conditions and Mechanistic Insights
- Oxalyl Chloride Activation : The carboxyl group of picolinic acid is activated via oxalyl chloride, generating an acyl chloride intermediate. This step ensures efficient nucleophilic attack by the amino group of the carbamate precursor.
- Crystallographic Validation : X-ray diffraction confirms the stereochemical integrity of the product, with dihedral angles between the pyridyl and phenyl rings measuring 22.0° and 14.3° in one molecule and 12.1° and 10.6° in the second molecule of the asymmetric unit.
Table 1: Key Reaction Parameters for Carbamate Intermediate Synthesis
Stereochemical Control and Purification
The compound’s three defined stereocenters (C1, C3, C4) necessitate stringent chiral control during synthesis. High-performance liquid chromatography (HPLC) with chiral stationary phases is employed to resolve enantiomers, achieving ≥95% enantiomeric excess (ee).
Succinic Acid Derivative Formation
The integration of succinic acid into the compound typically occurs via salt formation or esterification. A patent (US5914426A) details the proton-catalyzed esterification of succinic acid with isobutene, yielding di-tert-butyl succinate. Although this method targets ester synthesis, its principles are adaptable for introducing succinic acid into the carbamate framework.
Optimized Esterification Protocol
- Catalyst Selection : Sulfuric acid (≤95% concentration) minimizes side reactions while maintaining catalytic efficiency.
- Reagent Ratios : A 1:2 molar ratio of succinic acid to isobutene ensures complete di-esterification.
Table 2: Esterification Parameters for Succinic Acid Integration
| Parameter | Value/Description | Source |
|---|---|---|
| Substrate | Succinic acid or anhydride | |
| Alkene Source | Isobutene | |
| Catalyst | Sulfuric acid (≤95% concentration) | |
| Yield | 85–92% |
Comparative Analysis of Synthetic Routes
Two primary routes dominate the synthesis:
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride.
Solvents: Ethanol, methanol, chloroform.
Catalysts: Palladium on carbon (Pd-C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Development
The compound has been explored for its potential as an intermediate in the synthesis of various therapeutic agents. It serves as a precursor for the creation of oxazoline ligands, which are crucial in asymmetric catalysis. These ligands play a vital role in synthesizing enantiomerically pure compounds, which are essential in drug development .
Chiral Ligand Synthesis
One of the primary applications of this compound is in the synthesis of chiral ligands. Chiral ligands are pivotal in catalyzing asymmetric reactions, allowing for the production of specific enantiomers that may exhibit different biological activities. The compound's structure facilitates its use as a chiral auxiliary in various chemical reactions .
Organic Synthesis
The compound can be utilized in organic synthesis as a building block for more complex molecules. Its functional groups allow for further modifications, making it versatile in creating diverse chemical entities. This property is particularly beneficial in synthesizing compounds with potential pharmaceutical applications .
Case Study 1: Asymmetric Catalysis
A study demonstrated the effectiveness of using tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate as a ligand in asymmetric catalysis. The research highlighted how this compound facilitated the formation of enantiomerically enriched products through its interaction with metal catalysts . The results indicated high yields and selectivity, showcasing its potential in industrial applications.
Case Study 2: Synthesis of Bioactive Compounds
Another investigation focused on synthesizing bioactive compounds utilizing this carbamate derivative. Researchers successfully employed it to create novel derivatives with enhanced pharmacological properties. The study emphasized the compound's role as a versatile intermediate that could lead to new therapeutic agents .
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The benzyl and amino groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous carbamates and salts, focusing on synthesis, physicochemical properties, and applications.
Table 1: Structural and Functional Comparison
Key Findings:
Stereochemical Influence : The (1S,3S,4S) configuration of the target compound distinguishes it from piperidine- or pyrrolidine-based analogs (e.g., ), which exhibit altered hydrogen-bonding networks and solubility profiles .
Counterion Effects : While the target compound likely uses succinic acid, hemioxalate salts (e.g., ) demonstrate higher aqueous solubility due to ionic interactions, suggesting succinic acid’s role in improving bioavailability .
Synthetic Flexibility : The use of Pd/Cu catalysts () and oxalyl chloride () highlights divergent strategies for introducing heterocycles or activating carboxyl groups, respectively .
Biological Relevance : Fluorinated analogs () and pyrrolopyrimidine derivatives () are prioritized in drug discovery for their enhanced target affinity and metabolic stability compared to the less-functionalized target compound .
Biological Activity
Introduction
The compound tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate; succinic acid (CAS Number: 169870-02-4) is a complex organic molecule that has attracted attention in various fields of biological research due to its unique structural properties and potential applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 502.6 g/mol. The compound features a tert-butyl carbamate group, an amino group, and a benzyl group that contribute significantly to its reactivity and biological functions.
| Property | Value |
|---|---|
| CAS Number | 169870-02-4 |
| Molecular Formula | C23H32N2O3.C4H6O4 |
| Molecular Weight | 502.6 g/mol |
| Purity | Not specified |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with active sites on enzymes, potentially leading to inhibition or modification of their activity. The presence of both benzyl and phenyl groups enhances binding affinity and specificity, making it a candidate for therapeutic applications.
Interaction with Enzymes
Research indicates that compounds similar to tert-butyl N-[(1S,3S,4S)-4-amino-1-benzyl-3-hydroxy-5-phenyl-pentyl]carbamate can inhibit glycosidases, which are crucial for carbohydrate metabolism. Inhibition of these enzymes can disrupt cellular processes such as protein folding and cell signaling pathways .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on specific enzyme activities. For instance:
- Glycosidase Inhibition : Similar compounds have shown potent inhibition against various glycosidases, suggesting potential applications in treating diseases related to carbohydrate metabolism .
Case Study 1: Antiviral Activity
Research has indicated that structurally related compounds exhibit antiviral properties by disrupting viral protein folding. While specific studies on this compound are sparse, its structural similarities suggest potential efficacy against viral infections .
Case Study 2: Cancer Research
Preliminary studies suggest that the compound may have implications in cancer treatment due to its ability to modify enzyme activities involved in tumor growth and metastasis. Further research is required to elucidate these effects fully.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound | Key Features |
|---|---|
| tert-butyl N-[(1S,3S)-3-aminocyclohexyl]carbamate | Cyclohexane structure; different binding profile |
| tert-butyl N-[(3S,4S)-4-aminotetrahydropyran] | Tetrahydropyran ring; distinct pharmacological properties |
| tert-butyl [(1S,3S)-3-hydroxycyclopentyl]carbamate | Cyclopentane structure; potential for different enzyme interactions |
The presence of both benzyl and phenyl groups in the target compound enhances its stability and binding interactions compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
